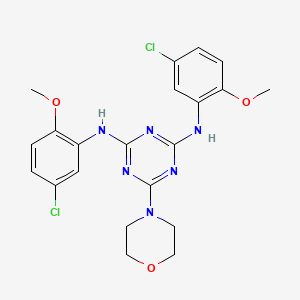
N2,N4-bis(5-chloro-2-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2,N4-bis(5-chloro-2-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C21H22Cl2N6O3 and its molecular weight is 477.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N2,N4-bis(5-chloro-2-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of s-triazines, characterized by a triazine ring substituted with various functional groups. Its structure can be depicted as follows:
This structure suggests potential interactions with various biological targets due to the presence of the morpholine and chloro-substituted phenyl groups.
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival.
Kinase Inhibition
Research indicates that compounds with similar structures often act as inhibitors of key kinases involved in cancer signaling pathways. For instance, studies have shown that s-triazine derivatives can inhibit the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. These pathways are crucial for regulating cell growth and metabolism .
Biological Activity Data
The following table summarizes the biological activity data associated with this compound and related compounds:
| Biological Activity | IC50 Value (µM) | Cell Line/Target |
|---|---|---|
| Inhibition of PI3K | 3.41 | Various cancer cell lines |
| Inhibition of mTOR | 8.45 | Various cancer cell lines |
| Cytotoxicity against A549 (Lung) | 0.20 | Lung cancer cell line |
| Cytotoxicity against MCF-7 (Breast) | 1.25 | Breast cancer cell line |
| Cytotoxicity against HeLa (Cervical) | 1.03 | Cervical cancer cell line |
Case Studies
Several studies have been conducted to evaluate the efficacy of similar triazine compounds in preclinical models:
- Anti-Cancer Activity : A derivative structurally related to N2,N4-bis(5-chloro-2-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine was tested against multiple cancer cell lines including A549 and MCF-7. The results demonstrated significant cytotoxic effects with low IC50 values indicating high potency against these cancer types .
- Mechanistic Studies : In vitro studies have shown that these compounds can induce apoptosis in cancer cells by modulating key signaling pathways such as PI3K/Akt/mTOR. This was evidenced by decreased phosphorylation levels of Akt in treated cells .
Propiedades
IUPAC Name |
2-N,4-N-bis(5-chloro-2-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N6O3/c1-30-17-5-3-13(22)11-15(17)24-19-26-20(25-16-12-14(23)4-6-18(16)31-2)28-21(27-19)29-7-9-32-10-8-29/h3-6,11-12H,7-10H2,1-2H3,(H2,24,25,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVNLEKWLCKTPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC2=NC(=NC(=N2)N3CCOCC3)NC4=C(C=CC(=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













